(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride
Description
Chemical Identity and Nomenclature
(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride is a chiral acetamide derivative characterized by its distinctive molecular structure and stereochemical configuration. The compound is officially cataloged with the Chemical Abstracts Service number 120342-71-4, establishing its unique identity within chemical databases. The molecular formula C₁₀H₁₅ClN₂O reflects its composition, incorporating ten carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom.
The International Union of Pure and Applied Chemistry nomenclature for this compound is N-(4-(1-aminoethyl)phenyl)acetamide hydrochloride, which systematically describes the structural arrangement of functional groups. The compound exhibits a molecular weight of 214.69 daltons, positioning it within the small molecule category suitable for pharmaceutical applications. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more amenable to research and potential therapeutic applications.
The structural configuration features an acetamide functional group attached to a para-substituted phenyl ring, which itself bears a 1-aminoethyl substituent. This specific arrangement creates a chiral center at the ethyl carbon bearing the amino group, giving rise to two possible enantiomers. The R-designation indicates the absolute configuration of this chiral center according to the Cahn-Ingold-Prelog priority rules, distinguishing it from its S-enantiomer counterpart.
Historical Development in Acetamide Derivative Research
The development of acetamide derivatives traces its origins to the pioneering work of the late 19th century, when researchers first began exploring the therapeutic potential of compounds derived from aniline and related aromatic amines. The historical significance of acetamide chemistry emerged prominently in 1886 when acetanilide was accidentally discovered through a prescribing error in Germany. This serendipitous discovery marked the beginning of systematic investigation into acetamide derivatives as pharmaceutical agents.
Acetanilide, marketed under the brand name Antifebrine, became the first aniline derivative to demonstrate both analgesic and antipyretic properties. The success of this compound prompted extensive research by pharmaceutical companies, particularly Friedrich Bayer and Company, which subsequently developed acetophenetidine (Phenacetin) as an even more potent antipyretic with reduced side effects. These early developments established the foundation for modern acetamide derivative research and highlighted the importance of structural modifications in optimizing therapeutic efficacy.
The evolution of acetamide chemistry continued through the 20th century with the recognition that many acetamide derivatives, including acetanilide itself, were metabolically converted to acetaminophen (paracetamol) in the human body. This discovery, made by David Lester and Leon Greenberg in 1947, revealed that the active metabolite paracetamol was responsible for the therapeutic effects of these compounds. Paracetamol, synthesized by Harmon Northrop Morse at Johns Hopkins University in 1877, eventually became one of the most widely used over-the-counter analgesic and antipyretic medications globally.
Modern acetamide derivative research has expanded beyond simple analgesic applications to encompass selective cyclooxygenase-II inhibitors and other specialized pharmaceutical targets. Contemporary research focuses on developing acetamide derivatives that maintain anti-inflammatory properties while minimizing adverse effects, particularly those associated with gastrointestinal toxicity. The synthesis methods have also evolved to include environmentally friendly approaches using alternative solvents and catalysts, reflecting the growing emphasis on sustainable pharmaceutical chemistry.
Significance of Chiral Centers in Pharmaceutical Chemistry
The importance of chirality in pharmaceutical chemistry cannot be overstated, particularly in the context of compounds like (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride. Statistical analysis of pharmaceutical markets reveals that 56% of currently used drugs are chiral molecules, with 88% of these marketed as racemic mixtures containing equal amounts of both enantiomers. This prevalence underscores the fundamental role that stereochemistry plays in modern drug development and therapeutic efficacy.
Enantiomers of chiral drugs, despite having identical chemical connectivity, exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties. These differences arise from the three-dimensional arrangement of atoms in space, which affects how the molecules interact with biological targets such as enzymes, receptors, and transport proteins. The specific spatial orientation of functional groups determines the binding affinity, selectivity, and ultimately the therapeutic or adverse effects of each enantiomer.
The R-configuration of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride represents a precisely defined stereochemical arrangement that may confer specific biological activities distinct from its S-enantiomer. This stereochemical specificity is crucial because biological systems are inherently chiral, with proteins, nucleic acids, and other biomolecules existing in specific three-dimensional conformations. The interaction between a chiral drug and its biological target follows a lock-and-key mechanism where only the correctly oriented enantiomer achieves optimal binding and activity.
Contemporary pharmaceutical development practices emphasize rigorous separation and characterization of individual enantiomers to ensure that only the biologically active form reaches clinical application. This approach minimizes potential adverse effects associated with the inactive or harmful enantiomer while maximizing therapeutic efficacy. Advanced analytical techniques, including chiral chromatography and nuclear magnetic resonance spectroscopy, enable precise characterization of stereochemical purity and absolute configuration.
The synthesis of enantiopure compounds like (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride requires sophisticated chemical methodologies, including asymmetric synthesis, enzymatic resolution, or chiral separation techniques. These approaches ensure that the final pharmaceutical product contains the desired stereoisomer in high enantiomeric excess, thereby optimizing its therapeutic potential while minimizing unwanted effects associated with the opposite enantiomer.
Properties
IUPAC Name |
N-[4-[(1R)-1-aminoethyl]phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7(11)9-3-5-10(6-4-9)12-8(2)13;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMAKPYPZQWWSK-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)NC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Improved Process for Preparation
An improved process for producing 2-(2-aminothiazol-4-yl)-N-[4-(2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl)phenyl]acetamide, a compound with the formula (1), involves reacting (R)-(-)-l-phenyl-l,2-ethanediol 2-tosylate of formula (12) with 4-nitrophenylethylamine of formula (13) in a suitable organic solvent to produce a compound of formula (2). This is followed by subjecting compound (2) to catalytic hydrogenation using a suitable catalyst in the presence of a solvent, yielding a compound of formula (10). The process concludes with reacting compound (10) with 2-aminothiazol-4-acetic acid of formula (6) in the presence of a suitable catalyst and solvent to obtain the pure compound of formula (1).
Suitable Solvents : The organic solvent used in step (a) can be tetrahydrofuran (THF), 2-methyl THF, methyl tertiary butyl ether (MTBE), acetonitrile, 2-propanol, toluene, or a mixture thereof; tetrahydrofuran (THF) is preferred. The volume of solvent can range from 0 to 10 volumes, with a preference for 1 to 3 volumes.
- Base Usage : Step (a) can be performed with or without an organic or inorganic base.
- Reactant Equivalents : The molar equivalents of the compound of formula (6) used can range from 1 to 2 molar equivalents, with 1 to 1.12 molar equivalents being sufficient.
- Temperature : Step (c) is carried out at a temperature range from 5°C to 30°C, preferably from 20°C to 30°C.
- Reaction Time : The time required for completion of the reaction depends on the reaction temperature, reagents, and solvents used. Step (c) can range from 2 to 8 hours, with 4 to 5 hours often sufficient.
- Isolation : Isolation of the pure α-form crystal of compound (1) is achieved at a temperature between 0°C and 30°C, with a preference between 5°C and 10°C. The time for isolation can range from 2 to 20 hours, ideally 10 to 15 hours.
Chemical Reactions Analysis
Types of Reactions
®-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
®-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in the N-Phenylacetamide Class
Key Compounds
Notes:
- *Molecular weights estimated based on structural formulas.
- The target compound’s (R)-1-aminoethyl group provides a primary amine capable of forming hydrogen bonds, distinguishing it from sulfonamide-containing analogues (e.g., compounds 36, 37) . The hydrochloride salt enhances solubility compared to neutral analogues .
- In contrast, 2-(3,4-dichlorophenyl)acetamide derivatives (e.g., ) exhibit planar amide groups and conformational flexibility due to steric effects, which may reduce binding specificity compared to the rigid phenyl-ethylamine backbone of the target compound .
Pharmacological and Functional Comparisons
Analgesic and Anti-Hypernociceptive Activity
- Compound 35 (N-[4-(4-methylpiperazinylsulfonyl)phenyl]acetamide) demonstrated analgesic activity comparable to paracetamol . Its sulfonamide group likely modulates COX-2 or opioid receptor interactions, whereas the target compound’s primary amine may target distinct pathways (e.g., adrenergic or dopaminergic systems).
- Compound 37 showed anti-hypernociceptive effects in inflammatory pain models, attributed to sulfonamide-mediated inhibition of prostaglandin synthesis . The target compound’s lack of sulfonamide groups suggests divergent mechanisms.
Structural and Conformational Studies
- The target’s chiral center may enforce a specific conformation, enhancing receptor selectivity.
Halogenated and Heterocyclic Analogues
Trifluoroacetamide Derivatives
- N-[(1S)-1-(4-(1-Chloro-2-cyclopropylethyl)phenyl)ethyl]-2,2,2-trifluoroacetamide (Patent compound 26, ) incorporates a trifluoroacetyl group and cyclopropane, improving metabolic stability but reducing solubility compared to the target’s hydrochloride salt .
Purinyl and Morpholine Derivatives
- N-(2-Aminoethyl)-2-(4-(2,6-dioxopurin-8-yl)phenoxy)acetamide HCl () has a purine heterocycle, increasing molecular weight (464.95 vs. 214.69) and complexity, likely limiting blood-brain barrier penetration compared to the simpler target compound .
Biological Activity
(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, a chiral compound, has garnered attention due to its unique biological properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 178.23 g/mol
- Chirality : The compound exists as a hydrochloride salt, which enhances its solubility and stability in aqueous solutions.
The compound features an amine group attached to a phenyl ring, further substituted with an acetamide group. This structure is pivotal for its interaction with various biological targets.
(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride exhibits multiple mechanisms of action, primarily through its interactions with specific enzymes and receptors:
- Enzyme Interaction : The compound may inhibit enzymes that contain binding pockets for acetyl groups, suggesting potential applications in drug development aimed at enzyme inhibition.
- Receptor Binding : The aminoethylphenyl group allows the compound to act as a ligand for certain receptors, which is crucial for developing new pharmacological agents.
Neuroprotective Effects
A study investigating the neuroprotective effects of acetamide derivatives found that compounds similar to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride exhibited significant protective properties against neurotoxic agents in animal models. Specifically, the administration of these compounds improved cognitive functions in rats subjected to ethanol-induced neurotoxicity .
Opioid Agonist Potential
Research indicates that (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride may function as an opioid agonist. This property suggests potential applications in pain management and treatment strategies for opioid dependence.
Anticonvulsant Activity
In studies focused on anticonvulsant activity, derivatives of (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide were evaluated in various animal models. Results indicated that certain analogs displayed significant anticonvulsant effects, highlighting the compound's potential in treating epilepsy and other seizure disorders .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic pathways for (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via bromination of intermediates like 4-ethylacetophenone derivatives or reductive amination of acetamide precursors. For example, bromination of 4-acetamidophenacyl derivatives (e.g., via 4-ethylacetophenone) yields ~90% product under controlled conditions . Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of brominating agents) is critical. Purity ≥97% can be achieved using recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) .
Q. Which analytical techniques are most effective for characterizing the purity and stereochemical configuration of this compound?
- Methodological Answer :
- Chiral HPLC : Essential for confirming the (R)-configuration, using chiral stationary phases (e.g., cellulose-based columns) and UV detection at λmax ≈255 nm .
- NMR Spectroscopy : 1H/13C NMR resolves acetamide (-NHCOCH3) and ethylamine (-CH2CH2NH2) protons, with coupling constants confirming stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C10H15ClN2O; 214.7 g/mol) and isotopic patterns .
Q. What are the optimal storage conditions and stability considerations for long-term studies?
- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate integrity ≥5 years under these conditions. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro and in vivo pharmacological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify degradation pathways (e.g., CYP450-mediated oxidation) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to enhance metabolic resistance, as seen in analogs with improved in vivo efficacy .
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution using radiolabeled analogs or LC-MS/MS quantification .
Q. What methodologies resolve chiral intermediates during synthesis to ensure enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives, followed by fractional crystallization .
- Asymmetric Catalysis : Employ palladium-catalyzed amination with chiral ligands (e.g., BINAP) to directly synthesize the (R)-enantiomer .
- Analytical Validation : Confirm enantiopurity via circular dichroism (CD) or polarimetry, correlating with HPLC retention times .
Q. In SAR studies, how do modifications at the acetamide or phenyl groups influence pharmacological activity?
- Methodological Answer :
- Acetamide Modifications : Replacement with sulfonamide groups (e.g., N-phenylacetamide sulphonamides) enhances analgesic activity, as seen in analogs with 2–3× potency over paracetamol .
- Phenyl Group Substituents : Electron-donating groups (e.g., -OCH3 at the para position) improve binding to CNS targets, while bulky groups reduce bioavailability .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target affinity (e.g., NMDA receptors) .
Q. What strategies identify and minimize synthetic byproducts or impurities?
- Methodological Answer :
- Byproduct Profiling : Use LC-MS to detect impurities like N-[4-(2-oxoethyl)phenyl]acetamide (common in incomplete reductions) .
- Process Optimization : Employ scavenger resins (e.g., polymer-bound bromine) to trap reactive intermediates and reduce halogenated byproducts .
- Quality Control : Set acceptance criteria for impurities (<0.1% via USP guidelines) using validated HPLC methods .
Q. How can analytical methods be validated for quantifying this compound in biological matrices?
- Methodological Answer :
- HPLC Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>95%) using spiked plasma samples .
- Matrix Effects : Assess ion suppression/enhancement in LC-MS via post-column infusion studies .
- Stability Tests : Validate freeze-thaw stability (3 cycles), short-term (24h at 25°C), and long-term (-80°C for 6 months) storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
